molecular formula C10H6ClNO3 B14623010 2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- CAS No. 58755-78-5

2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)-

Cat. No.: B14623010
CAS No.: 58755-78-5
M. Wt: 223.61 g/mol
InChI Key: GMIGBPAEKABTJI-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of amides and esters: Using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazine ring.

    Condensation reactions: Combining an amine with a carbonyl compound in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway interference: Disrupting key biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Oxazine-2,6(3H)-dione, 5-phenyl-: Lacks the chlorine substituent.

    2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-methylphenyl)-: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorophenyl group in 2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its analogs.

Properties

CAS No.

58755-78-5

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

5-(4-chlorophenyl)-3H-1,3-oxazine-2,6-dione

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-12-10(14)15-9(8)13/h1-5H,(H,12,14)

InChI Key

GMIGBPAEKABTJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)OC2=O)Cl

Origin of Product

United States

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